molecular formula C8H6N4O2 B091132 4-(4-nitrophenyl)-4H-1,2,4-triazole CAS No. 16759-47-0

4-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B091132
CAS No.: 16759-47-0
M. Wt: 190.16 g/mol
InChI Key: ZERNWUNKACPDHD-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-4H-1,2,4-triazole is a heterocyclic aromatic compound characterized by the presence of a triazole ring substituted with a nitrophenyl group

Mechanism of Action

Target of Action

Related compounds such as 4-nitrophenyl phosphate have been shown to interact withLow molecular weight phosphotyrosine protein phosphatase and Dual specificity protein phosphatase 23 . These enzymes play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.

Mode of Action

It’s worth noting that nitrophenol-based compounds are often reduced to their corresponding aminophenols . This reduction process can be catalyzed by various nanostructured materials .

Biochemical Pathways

4-nitrophenol, a related compound, is a product of the enzymatic cleavage of several synthetic substrates used to assay various glycosidase enzymes . This suggests that 4-(4-nitrophenyl)-4H-1,2,4-triazole might also influence enzymatic activities and associated biochemical pathways.

Result of Action

The reduction of nitrophenol-based compounds can lead to the formation of aminophenols , which may have various biological effects depending on the cellular context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reduction of 4-nitrophenol, a related compound, is influenced by the presence of alcohols in the reaction medium . This suggests that the solvent environment could also impact the activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dienophiles, forming complex polycyclic structures.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Sodium methoxide, methanol solvent, elevated temperatures.

    Cycloaddition: Various dienophiles, such as maleic anhydride, under thermal or photochemical conditions.

Major Products:

    Reduction: 4-(4-aminophenyl)-4H-1,2,4-triazole.

    Substitution: 4-(substituted phenyl)-4H-1,2,4-triazole derivatives.

    Cycloaddition: Polycyclic triazole derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

    4-(4-Aminophenyl)-4H-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.

    4-Phenyl-4H-1,2,4-triazole: Lacks the nitro group, resulting in different reactivity and applications.

    4-(4-Methylphenyl)-4H-1,2,4-triazole:

Uniqueness: 4-(4-Nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of the nitro group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERNWUNKACPDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16759-47-0
Record name 4-(4-Nitrophenyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16759-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the luminescent properties of 4-(4-nitrophenyl)-4H-1,2,4-triazole?

A1: The research indicates that the single crystal form of this compound exhibits luminescence. Specifically, it has an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 550 nm. [] This suggests its potential use as an intermediate in the development of luminescent materials.

Q2: How is this compound synthesized?

A2: The provided abstract describes a synthesis method involving the reaction of 4-nitroaniline and diformylhydrazine at 150°C for 24 hours. [] Following the reaction, the mixture is cooled, and the precipitate is dissolved in hot methanol. Slow volatilization of the filtrate yields the desired white solid product, this compound, with a reported yield of 85%. []

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